Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 113053-50-2) is a benzotriazole derivative featuring a methyl ester group at position 5 and a methyl substituent at position 2 of the triazole ring. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol (calculated from structural data) . This compound is part of a broader class of triazole-based molecules widely used in medicinal chemistry, agrochemical research, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-4-3-6(9(13)14-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
MAAVUXWJWSJSQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with varying functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, derivatives of triazole have shown promising results in inhibiting the growth of pathogens, including those responsible for skin infections and respiratory diseases .
Anticancer Properties
The compound has been studied for its potential anticancer activity. Triazole derivatives are known to interact with biological targets involved in cancer progression. Molecular docking studies suggest that this compound may inhibit specific proteins associated with tumor growth, thereby inducing apoptosis in cancer cells .
Herbicidal Activity
The triazole ring structure is recognized for its herbicidal properties. Research has demonstrated that this compound can be utilized as a lead compound in developing herbicides that target specific weed species without harming crops .
Photostability and UV Protection
This compound has potential applications in material science due to its ability to provide UV protection. It can be incorporated into polymers and coatings to enhance their stability against UV radiation, making it valuable for outdoor applications .
Case Studies
-
Antimicrobial Efficacy Study
A study assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against both strains, indicating strong antibacterial properties . -
Anticancer Activity Assessment
In vitro studies were conducted on different cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 15 µM, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| This compound | 113053-50-2 | C₉H₉N₃O₂ | 191.19 | Not reported | Methyl at triazole position 2 |
| Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate | 73605-91-1 | C₉H₉N₃O₂ | 191.19 | Not reported | Ethyl ester; higher lipophilicity |
| Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate | – | C₈H₇N₃O₂ | 177.16 | 169–170 | Unsubstituted triazole ring |
| Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate | 2385613-04-5 | C₈H₆ClN₃O₂ | 211.61 | Not reported | Chloro substituent enhances electrophilicity |
| Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | 1845706-36-6 | C₁₄H₁₇N₃O₂ | 259.31 | Not reported | Bulky cyclopentyl group improves target binding |
Key Observations :
Ethyl esters (e.g., Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate) exhibit higher lipophilicity than methyl esters, influencing bioavailability and solubility . Halogenated derivatives (e.g., Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate) show enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and similar analogs are explored as enzyme inhibitors, leveraging bulky substituents for selective binding .
Biological Activity
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is a compound belonging to the class of benzotriazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 206.21 g/mol. The structure features a triazole ring fused to a benzene ring, along with a carboxylate group that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₃O₂ |
| Molecular Weight | 206.21 g/mol |
| CAS Number | 648449-28-9 |
Anticancer Properties
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines while sparing normal cells. A study highlighted that a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, demonstrating potent cytotoxicity while not affecting normal cell lines such as FHC and HPDE6-C7 .
Mechanism of Action:
- Apoptosis Induction: Triazole compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial membrane depolarization and subsequent cytochrome c release into the cytoplasm. This process activates caspase pathways that promote apoptosis.
- Inhibition of Cell Migration: The expression of epithelial and mesenchymal markers is altered upon treatment with triazole derivatives, indicating a potential role in inhibiting cancer cell migration .
Antimicrobial Activity
Benzotriazoles have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The presence of the triazole ring is crucial for its interaction with microbial targets.
Case Studies
-
Study on Cytotoxicity :
- A series of triazole derivatives were tested against multiple cancer cell lines (A549, PC-3, HCT116). One derivative showed IC50 values ranging from 7.13 to 16.08 µM across these cell lines, indicating promising anticancer activity .
- The study concluded that modifications in the triazole structure could enhance selectivity and potency against specific cancer types.
-
Antimicrobial Evaluation :
- Research evaluating the antimicrobial efficacy of benzotriazoles demonstrated that certain derivatives inhibited the growth of gram-positive and gram-negative bacteria effectively. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
